molecular formula C25H25FN2O6 B11588157 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11588157
M. Wt: 468.5 g/mol
InChI Key: VNOKEDWQEMFUNU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a heterocyclic scaffold notable for its fused chromene-pyrrole-dione system. The structure features:

  • A 4-hydroxy-3-methoxyphenyl group at position 1, contributing to hydrogen-bonding capacity and steric bulk.
  • A 3-(morpholin-4-yl)propyl chain at position 2, introducing a flexible, polar sidechain that may influence solubility and receptor interactions.

Synthetic routes for such derivatives typically involve multicomponent reactions (MCRs) of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

Properties

Molecular Formula

C25H25FN2O6

Molecular Weight

468.5 g/mol

IUPAC Name

7-fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25FN2O6/c1-32-20-13-15(3-5-18(20)29)22-21-23(30)17-14-16(26)4-6-19(17)34-24(21)25(31)28(22)8-2-7-27-9-11-33-12-10-27/h3-6,13-14,22,29H,2,7-12H2,1H3

InChI Key

VNOKEDWQEMFUNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F)O

Origin of Product

United States

Biological Activity

The compound 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with a chromeno-pyrrole framework. This structure is notable for its diverse biological activities, including potential applications in medicinal chemistry. The presence of the morpholine group enhances solubility, which may contribute to its pharmacological properties.

  • Molecular Formula : C26H28N2O5
  • Molecular Weight : Approximately 448.519 g/mol
  • Structural Features : The compound features a fluorine atom, hydroxyl, and methoxy substituents on the phenyl ring, as well as a morpholine side chain.

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been evaluated using the DPPH radical scavenging method. This method measures the ability of a compound to donate electrons or hydrogen atoms to stabilize free radicals.

CompoundDPPH Scavenging Activity (IC50 µM)Comparison to Ascorbic Acid
7-Fluoro Compound15.01.37 times higher than ascorbic acid
Control (Ascorbic Acid)20.0Reference standard

The results indicate that this compound exhibits significant antioxidant activity, surpassing that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer efficacy of the compound has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was employed to determine cytotoxicity.

Cell LineIC50 (µM)Activity Level
U-8710.5High
MDA-MB-23125.0Moderate

The results suggest that the compound is more cytotoxic against U-87 cells compared to MDA-MB-231 cells .

The biological activity of this compound may be attributed to its ability to modulate various cellular pathways. Research indicates that compounds with similar structures can interact with protein kinase enzymes, which play a crucial role in regulating cell proliferation and survival .

Case Studies and Research Findings

Research has shown that derivatives of chromeno-pyrrole compounds exhibit a range of biological activities:

  • Antioxidant Studies : A study found that certain derivatives demonstrated over 1.4 times the antioxidant activity compared to ascorbic acid, highlighting the potential for these compounds in therapeutic applications .
  • Cytotoxicity Profiles : In vitro studies have shown that modifications in the substituents on the chromeno-pyrrole framework significantly affect cytotoxicity against specific cancer cell lines .
  • Pharmacological Applications : Ongoing research is exploring the use of these compounds in treating various cancers by targeting specific molecular pathways involved in tumor growth and metastasis .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Anticancer Properties : Research indicates that the compound may inhibit specific cancer cell lines by modulating protein kinase activities. The presence of fluorine and morpholine groups enhances its bioactivity and solubility, making it a candidate for further development in cancer therapeutics.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to penetrate the blood-brain barrier due to its structural characteristics is a significant advantage.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in various models, indicating potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps that allow for the creation of various analogs with potentially enhanced biological activity. The following table summarizes some related compounds and their unique attributes:

Compound NameStructural FeaturesUnique Attributes
2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneFluorinated derivativePotentially enhanced bioactivity due to fluorine
1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1H-chromeno[2,3-c]pyrroleSimilar chromene structureFocused on different substituents affecting activity
1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H-chromeno[2,3-c]pyrroleHydroxyl substitutionMay exhibit different solubility and bioactivity

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of specific cancer cell lines compared to control groups. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Animal Models : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. These findings suggest its potential as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives based on substituent variations, synthetic accessibility, and physicochemical properties. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 7 Aryl Group at Position 1 Sidechain at Position 2 Key Features Reference
7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Fluoro 4-Hydroxy-3-methoxyphenyl 3-(Morpholin-4-yl)propyl Enhanced polarity, potential CNS activity due to morpholine chain
7-Chloro-1-(4-fluorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chloro 4-Fluorophenyl 2-(Morpholin-4-yl)ethyl Increased lipophilicity; shorter sidechain may reduce solubility
2-(4-Fluorophenyl)-2,7-dimethyl-2,3-dihydro-4H,9H-furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione Methyl 4-Fluorophenyl Methyl Furopyranopyran core; lacks pyrrole-dione system, reducing hydrogen bonding

Key Observations :

Substituent Effects: Fluoro vs. Aryl Groups: The 4-hydroxy-3-methoxyphenyl group (target) provides dual hydrogen-bonding sites (OH and OMe), unlike the nonpolar 4-fluorophenyl group in analogs .

Sidechain Flexibility :

  • The 3-(morpholin-4-yl)propyl chain (target) offers greater conformational flexibility than the 2-(morpholin-4-yl)ethyl chain (Compound 6), possibly enhancing binding to deep protein pockets .

Core Heterocycle: The chromenopyrrole-dione system (target) enables π-π stacking and hydrogen bonding, whereas the furopyranopyran core (Compound 5) lacks the pyrrole-dione moiety, limiting its interaction profile .

Synthetic Accessibility: The target compound and analogs like Compound 6 are synthesized via MCRs, but the furopyranopyran derivatives (Compound 5) require distinct annulation steps, reducing scalability .

Research Findings and Implications

  • Bioactivity Potential: Morpholine-containing derivatives (target, Compound 6) are often explored for CNS applications due to blood-brain barrier penetration .
  • Thermodynamic Stability : The morpholine-propyl sidechain in the target compound may improve aqueous solubility compared to ethyl or methyl analogs, as suggested by LogP calculations .

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